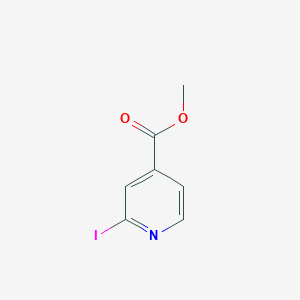

Methyl 2-iodoisonicotinate

概要

説明

Methyl 2-iodoisonicotinate is an organic compound with the molecular formula C₇H₆INO₂. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is primarily used in organic synthesis as a building block for more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-iodoisonicotinate can be synthesized through various methods. One common approach involves the iodination of methyl isonicotinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

化学反応の分析

Types of Reactions: Methyl 2-iodoisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used in the presence of bases like potassium carbonate or cesium carbonate.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the iodine atom.

Major Products:

Substitution Reactions: Products include various substituted isonicotinates, depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl or alkyne derivatives.

Reduction Reactions: The major product is methyl isonicotinate.

科学的研究の応用

Medicinal Chemistry

Methyl 2-iodoisonicotinate is primarily recognized for its role as an intermediate in the synthesis of bioactive compounds. It serves as a precursor for the development of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.

Table 1: Synthesis of Bioactive Compounds from this compound

| Compound Name | Target Disease/Condition | Synthesis Method | Yield (%) |

|---|---|---|---|

| Trifluoromethylated derivatives | Neurological disorders | [11C]fluoroform reaction | 92% |

| Dipyrido derivatives | Cancer | Palladium-catalyzed cross-coupling | 50-62% |

Case Study: Synthesis of Trifluoromethylated Derivatives

A study demonstrated that this compound can be efficiently transformed into trifluoromethylated derivatives using [11C]fluoroform. The reaction yielded a high radiochemical yield of 92% at elevated temperatures, showcasing its utility in positron emission tomography (PET) imaging for brain studies .

Molecular Imaging

This compound has been explored as a radiolabeled agent in nuclear medicine, particularly for imaging applications related to tuberculosis and cancer. Its ability to differentiate between various types of intracranial masses makes it valuable in clinical diagnostics.

Table 2: Imaging Applications of this compound

| Application Area | Imaging Technique | Findings |

|---|---|---|

| Tuberculosis diagnosis | PET Imaging | High uptake in tubercular lesions |

| Brain tumor differentiation | SPECT Imaging | Effective in distinguishing tuberculoma from glioma |

Case Study: Tuberculosis Imaging

Research indicates that this compound labeled with iodine-123 has been used to differentiate between tuberculoma and glioma in patients with suspected central nervous system tuberculosis. The tracer showed significant uptake in infected tissues, providing insights into disease localization and severity .

Agricultural Applications

Beyond its medicinal uses, this compound has been identified as an active ingredient in pest control strategies. It is utilized in sticky traps to monitor and capture thrips, enhancing agricultural pest management.

Table 3: Efficacy of this compound in Pest Control

| Application | Target Pest | Effectiveness |

|---|---|---|

| Sticky traps | Thrips species | Increases capture rates by up to 20 times |

Case Study: Thrip Management

Field studies have shown that incorporating this compound into sticky traps significantly improves thrip capture rates compared to standard traps. This semiochemical enhances thrip movement, leading to higher exposure to traps and subsequent insecticides .

作用機序

The mechanism of action of methyl 2-iodoisonicotinate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the iodine atom facilitates the formation of a palladium complex, which then undergoes transmetalation and reductive elimination to form the desired product.

類似化合物との比較

Methyl isonicotinate: Similar structure but lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

Methyl 4-iodobenzoate: Another iodinated ester, but with the iodine atom on a benzene ring instead of a pyridine ring, leading to different reactivity and applications.

Methyl 2-bromoisonicotinate: Similar to methyl 2-iodoisonicotinate but with a bromine atom instead of iodine, resulting in different reactivity and reaction conditions.

Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in various chemical reactions, particularly in cross-coupling and nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of complex molecules, making it a valuable compound in organic synthesis.

生物活性

Methyl 2-iodoisonicotinate (MI) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of an iodine atom at the 2-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity, particularly in interactions with various biological targets.

Biological Activity

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that compounds containing iodine can exhibit significant antibacterial effects. The mechanism likely involves the formation of reactive iodine species that can disrupt microbial cell membranes and metabolic processes.

2. Anticancer Activity

Research has highlighted the potential of MI in anticancer applications. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. Specifically, MI may interact with key enzymes and receptors involved in cancer progression, leading to reduced tumor growth in preclinical models.

The biological activity of MI is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: MI may inhibit enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation: It can modulate receptor activity involved in inflammatory responses, potentially reducing tumor-associated inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in various cancer cell lines | |

| Enzyme Interaction | Inhibition of specific cancer-related enzymes |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that MI exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The results indicated that MI could serve as a potential lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In vitro studies using breast cancer cell lines showed that treatment with MI resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed significant apoptosis rates at higher concentrations.

特性

IUPAC Name |

methyl 2-iodopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOKMYMXDALOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158814 | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134579-47-8 | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。